7,8-Difluoro-2,4-dimethylquinoline-3-carboxylicacid
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Overview
Description
7,8-Difluoro-2,4-dimethylquinoline-3-carboxylic acid is a synthetic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and chemical stability, making it a valuable compound for various scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-difluoro-2,4-dimethylquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4-dimethylquinoline with fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or acetonitrile, at temperatures ranging from 0°C to room temperature .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. The scalability of the synthesis process is crucial for its application in pharmaceutical and agricultural industries .
Chemical Reactions Analysis
Types of Reactions: 7,8-Difluoro-2,4-dimethylquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives.
Substitution: Functionalized quinoline derivatives.
Scientific Research Applications
7,8-Difluoro-2,4-dimethylquinoline-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in modulating biological pathways.
Medicine: Explored for its antibacterial, antiviral, and anticancer properties. It is a candidate for drug development targeting specific diseases.
Industry: Utilized in the production of agrochemicals and as a component in materials science for developing advanced materials with unique properties
Mechanism of Action
The mechanism of action of 7,8-difluoro-2,4-dimethylquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. It may also interfere with DNA replication and transcription processes, leading to its antibacterial and anticancer effects. The presence of fluorine atoms enhances its binding affinity and selectivity towards target molecules .
Comparison with Similar Compounds
- 7-Fluoro-2,4-dimethylquinoline-3-carboxylic acid
- 6,8-Difluoro-2,4-dimethylquinoline-3-carboxylic acid
- 2,4-Dimethylquinoline-3-carboxylic acid
Comparison: 7,8-Difluoro-2,4-dimethylquinoline-3-carboxylic acid is unique due to the specific positioning of fluorine atoms at the 7 and 8 positions. This structural feature enhances its biological activity and chemical stability compared to other similar compounds. The presence of multiple fluorine atoms also contributes to its higher lipophilicity and improved pharmacokinetic properties .
Properties
Molecular Formula |
C12H9F2NO2 |
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Molecular Weight |
237.20 g/mol |
IUPAC Name |
7,8-difluoro-2,4-dimethylquinoline-3-carboxylic acid |
InChI |
InChI=1S/C12H9F2NO2/c1-5-7-3-4-8(13)10(14)11(7)15-6(2)9(5)12(16)17/h3-4H,1-2H3,(H,16,17) |
InChI Key |
XWZCBUKQZRMUQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC(=C(C2=NC(=C1C(=O)O)C)F)F |
Origin of Product |
United States |
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